Chrysomycin B
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Overview
Description
Chrysomycin B is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and oxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chrysomycin B typically involves multi-step organic reactions. The process begins with the preparation of the naphtho[1,2-c]isochromen core, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Common reagents used in these reactions include methanol, sodium hydroxide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Chrysomycin B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chrysomycin B has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Chrysomycin B involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Share a similar polyphenolic structure and exhibit comparable biological activities.
Coumarins: Contain a benzopyranone core and are known for their anticoagulant and antimicrobial properties.
Isoflavonoids: Structurally related to flavonoids and possess estrogenic activity.
Uniqueness
Chrysomycin B is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-hydroxy-4-(3-hydroxy-6-methyloxan-2-yl)-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O7/c1-12-9-16-21(19(10-12)30-3)15-11-20(31-4)23-17(27)8-6-14(22(23)25(15)33-26(16)29)24-18(28)7-5-13(2)32-24/h6,8-11,13,18,24,27-28H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNWMCYHIWPXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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